2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
Description
2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked via a methylene bridge to a 4-morpholinopyrimidin-2-yl moiety. The morpholine substituent on the pyrimidine ring is a critical structural element, often associated with enhanced solubility and bioavailability due to its polar, oxygen-containing heterocycle .
Properties
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)16(22)19-11-14-18-6-5-15(20-14)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJITJXTLZSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. It has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structural motifs exhibit significant anticancer effects. For instance, derivatives of morpholinopyrimidine have shown promising activity against various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of tumor growth .
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit key enzymes involved in inflammatory processes, such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory diseases .
Biological Research
The compound's interactions with biological systems have been the subject of extensive study:
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes and receptors, leading to changes in cellular processes. This includes potential modulation of signaling pathways involved in cell proliferation and apoptosis .
- Cellular Effects : Studies suggest that 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide may influence cell function by affecting gene expression and cellular metabolism, which are crucial for maintaining normal cellular homeostasis .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex organic molecules:
- Synthesis : The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 4-morpholinopyrimidine in the presence of bases like triethylamine. This process can be optimized for high yield using techniques such as column chromatography .
Industrial Applications
In industry, the compound is used as an intermediate in the synthesis of pharmaceuticals and new materials. Its unique properties make it suitable for applications in drug development and material science.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide:
- Anticancer Activity Study :
-
Inflammatory Response Modulation :
- Research conducted on similar compounds showed that they effectively inhibited COX-2 activity, leading to decreased production of inflammatory mediators. This positions 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide as a promising candidate for further exploration in anti-inflammatory therapies .
-
Synthetic Methodologies :
- Investigations into synthetic routes revealed that optimizing reaction conditions could enhance yield and purity, making this compound more accessible for research and industrial applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Findings from Comparative Analysis
Structural Modifications and Physicochemical Properties Morpholine vs. Halogen Substituents: The morpholine group in the target compound and Compound 18 () introduces polarity, likely improving aqueous solubility compared to halogenated analogs like Compound 15 (-chloro-6-methylpyrimidine derivative, melting point 126–128°C) .
Bioactivity and Applications
- Pesticidal Activity : Compound 18 () and the trifluoromethoxy derivative () demonstrate insecticidal properties, suggesting that the 2-chlorobenzamide scaffold is a viable agrochemical template. The morpholine group in Compound 18 may enhance target selectivity or environmental stability .
- CNS-Targeted Activity : The fluorinated analog in exhibits potent P2X7 receptor antagonism, with fluorination likely aiding blood-brain barrier penetration. This contrasts with the target compound, where the morpholine group might limit CNS uptake due to increased polarity .
- Catalytic and Molecular Interactions : Thiourea-linked benzamides () and pyrazole derivatives () highlight the role of hydrogen bonding and electrostatic interactions in stabilizing molecular conformations, which could inform design strategies for the target compound’s synthetic optimization .
Synthetic Accessibility
- Compound 18 () was synthesized in 85% yield, indicating efficient routes for morpholine-containing benzamides. In contrast, thiourea derivatives () require multi-step condensation, suggesting that the target compound’s methylene linker may offer synthetic advantages .
Biological Activity
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholinopyrimidine moiety linked to a benzamide group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 270.32 g/mol. Its structure allows for specific interactions with biological targets, making it a promising candidate for therapeutic applications.
The biological activity of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. This inhibition is significant as it reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
- Molecular Docking Studies : Computational studies indicate that 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide exhibits strong binding affinity to the active sites of iNOS and COX-2, suggesting that it can effectively modulate their activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide significantly inhibits NO production in macrophage cells stimulated by lipopolysaccharides (LPS). This effect is accompanied by a reduction in the expression levels of iNOS and COX-2 mRNA, as well as their corresponding protein levels, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Research indicates that compounds similar to 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide may possess anticancer properties. For instance, morpholinopyrimidine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines, suggesting a broader application in cancer therapy .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential coupling and amidation reactions. Key steps include:
Pyrimidine Ring Functionalization : Chlorination and morpholine substitution at the pyrimidine core (electrophilic aromatic substitution) .
Methylbenzamide Coupling : Reaction of the morpholinopyrimidine intermediate with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the final benzamide .
Critical intermediates include 4-morpholino-2-(chloromethyl)pyrimidine and activated benzoyl derivatives.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and bond formation (e.g., morpholine integration at δ ~3.5–4.0 ppm, benzamide carbonyl at ~168 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm (amide C=O stretch) and ~1100 cm (morpholine C-O-C) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for CHClNO) .
Q. What in vitro assays are typically used to evaluate the kinase inhibitory activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., JAK2 or P2X7) with ATP-competitive luminescent/fluorescence readouts (e.g., ADP-Glo™) .
- Cellular Assays : Measure phosphorylation inhibition via Western blot or ELISA in cell lines expressing target kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the coupling steps of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in amidation reactions .
- Catalysis : Use coupling agents like HATU or EDCI to activate carboxylic acids, reducing side-product formation .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC isolates the product with >95% purity .
Q. What strategies are employed to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .
- Dose-Response Calibration : Adjust dosing regimens in animal models to match effective concentrations observed in vitro .
- Metabolite Identification : LC-MS/MS identifies active/inactive metabolites that may influence potency .
Q. How does X-ray crystallography using SHELX software aid in determining the binding mode of this compound with its target enzyme?
- Methodological Answer :
- Data Collection : High-resolution (<2.0 Å) diffraction data from co-crystallized enzyme-ligand complexes .
- Structure Refinement : SHELXL refines atomic coordinates, occupancy, and B-factors to model ligand-enzyme interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Validation : MolProbity checks stereochemical accuracy; Pymol visualizes binding pockets and key residues (e.g., hydrophobic interactions with morpholine) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents to enhance target selectivity?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., halogens, methyl, trifluoromethyl) on the benzamide or pyrimidine moieties .
- Biological Testing : Compare IC values across kinase panels to identify selectivity drivers (e.g., morpholine enhances solubility but may reduce CNS penetration) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict steric/electronic effects of substituents on binding affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data between primary cell lines and immortalized cancer models?
- Methodological Answer :
- Primary Cell Validation : Use multiple donor-derived primary cells to account for genetic variability .
- Proliferation Assay Normalization : Adjust for differences in doubling times (e.g., Alamar Blue vs. ATP-based assays) .
- Off-Target Screening : Check for unintended interactions (e.g., hERG inhibition) that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
